L-beta,gamma-Dihexadecyl-alpha-cephalin

Membrane fusion Drug delivery Non-lamellar phase behavior

L-beta,gamma-Dihexadecyl-alpha-cephalin is a synthetic, diether-type phosphatidylethanolamine (PE) whose systematic designation is 1,2-di-O-hexadecyl-rac-glycero-3-phosphoethanolamine. It belongs to the dialkylglycerophosphoethanolamine subclass and features two saturated C16 hydrocarbon chains connected to the glycerol backbone via ether bonds, in contrast to the ester linkages of naturally abundant diacyl-PEs.

Molecular Formula C37H78NO6P
Molecular Weight 664.0 g/mol
CAS No. 54285-60-8
Cat. No. B12321090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-beta,gamma-Dihexadecyl-alpha-cephalin
CAS54285-60-8
Molecular FormulaC37H78NO6P
Molecular Weight664.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC
InChIInChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)
InChIKeyUXDBPOWEWOXJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-beta,gamma-Dihexadecyl-alpha-cephalin (DHPE) CAS 54285-60-8: Procurement-Relevant Identity and Structural Class


L-beta,gamma-Dihexadecyl-alpha-cephalin is a synthetic, diether-type phosphatidylethanolamine (PE) whose systematic designation is 1,2-di-O-hexadecyl-rac-glycero-3-phosphoethanolamine [1]. It belongs to the dialkylglycerophosphoethanolamine subclass and features two saturated C16 hydrocarbon chains connected to the glycerol backbone via ether bonds, in contrast to the ester linkages of naturally abundant diacyl-PEs [2]. The compound is primarily offered under CAS 54285-60-8, which corresponds to the racemic mixture, while the enantiomerically pure sn-glycero-3-phosphoethanolamine isomer carries CAS 61423-61-8. This stereochemical distinction, together with the ether linkage, drives substantial differences in phase behavior, chemical stability, and biological recognition relative to its closest ester-linked analog, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE).

Why Generic Phosphatidylethanolamine Substitution Fails: L-beta,gamma-Dihexadecyl-alpha-cephalin CAS 54285-60-8


Simply interchanging DHPE with its ester-linked counterpart DPPE or the choline-headgroup analog DHPC introduces measurable and functionally consequential deviations in bilayer thermotropic behavior, non-lamellar phase propensity, and chemical durability [1]. Ether-linked PEs exhibit systematically higher gel-to-liquid-crystalline transition temperatures and markedly lower lamellar-to-inverted-hexagonal transition thresholds compared to ester-linked PEs, while PE headgroups confer substantially elevated main transition temperatures relative to PC lipids of identical chain chemistry. The racemic versus enantiopure form further influences long-range packing and chiral recognition. The quantitative evidence below demonstrates that these differences are not marginal and directly affect experimental reproducibility, formulation stability, and bioactivity.

Quantitative Differentiation Evidence: L-beta,gamma-Dihexadecyl-alpha-cephalin versus Closest Analogs


Lamellar-to-Inverted Hexagonal (Lα→HII) Transition Temperature: DHPE vs. DPPE

Fully hydrated DHPE undergoes the lamellar liquid-crystalline to inverted hexagonal (Lα→HII) phase transition at 92.3 °C, as determined by differential scanning calorimetry (DSC) and confirmed by X-ray diffraction [1]. In contrast, its ester-linked analog DPPE transitions to the HII phase at approximately 119–120 °C under equivalent fully hydrated conditions [2]. This represents a reduction of ~27 °C in the hexagonal phase onset temperature for the ether-linked lipid.

Membrane fusion Drug delivery Non-lamellar phase behavior

Gel-to-Liquid-Crystalline (Lβ→Lα) Main Transition Temperature: DHPE vs. DPPE

Under full hydration, DHPE exhibits a gel-to-liquid-crystalline (Lβ→Lα) main transition at 67.1 °C [1], whereas DPPE undergoes the corresponding Lβ→Lα transition at 62.3 ± 5.0 °C [2]. The ether-linked DHPE thus displays a main transition temperature elevated by approximately 4.8 °C relative to its ester-linked congener.

Membrane rigidity Thermostable liposomes Lipid phase behavior

Headgroup-Dependent Thermal Stability: DHPE (PE) vs. DHPC (PC) Main Transition

The ethanolamine headgroup of DHPE confers a main transition temperature of 67.1 °C [1], while the choline analog 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHPC) undergoes its chain-melting transition at 44.2 °C under comparable fully hydrated conditions [2]. This 22.9 °C difference is attributable to the stronger intermolecular hydrogen-bonding network formed by the PE headgroup.

Lipid bilayer stability Headgroup chemistry Membrane biophysics

Hydrolytic Stability: Ether-Linked DHPE vs. Ester-Linked DPPE

Ether-linked phospholipids are intrinsically resistant to base-catalyzed hydrolysis and phospholipase-mediated cleavage, whereas ester-linked counterparts undergo measurable degradation under identical aqueous conditions [1]. For example, plasmenylethanolamine (ether-linked) exhibits a half-life approximately 3–5 times longer than its ester-linked analog in neutral aqueous buffer at 37 °C, as demonstrated in comparative hydrolysis studies of ether versus ester phospholipid model membranes [1]. While direct hydrolysis rate constants for DHPE versus DPPE specifically have not been reported in a single head-to-head study, the class-level difference is mechanistically unambiguous: the ether C–O–C bond lacks the electrophilic carbonyl carbon that renders ester C(=O)–O–C bonds susceptible to nucleophilic attack by water, hydroxide, and phospholipases A₁/A₂.

Chemical stability Liposome formulation Long-term storage

Stereochemical Purity: Enantiopure sn-Glycero-3-PE (CAS 61423-61-8) vs. Racemic DHPE (CAS 54285-60-8)

The racemic mixture (CAS 54285-60-8) contains both R and S enantiomers at the glycerol C2 position, whereas the enantiomerically pure sn-glycero-3-phosphoethanolamine form (CAS 61423-61-8) provides stereochemically defined lipid with ≥99% purity by TLC . In lipid bilayers, enantiomeric purity has been shown to influence long-range headgroup lattice ordering and specific interactions with chiral membrane proteins; racemic mixtures can produce heterogeneous domain structures not observed in enantiopure preparations [1]. The procurement choice between these two CAS entries thus directly impacts the reproducibility of chiral-sensitive biophysical measurements.

Chiral recognition Membrane protein reconstitution Reproducibility

Procurement-Driven Application Scenarios for L-beta,gamma-Dihexadecyl-alpha-cephalin CAS 54285-60-8


Thermostable Liposome Formulations for Vaccine and Drug Delivery

The 67.1 °C main transition temperature of DHPE [1] positions its bilayers in the gel phase at physiological and moderately elevated temperatures, reducing passive leakage of encapsulated hydrophilic cargo compared to DPPE-based liposomes (Tm 62.3 °C). This thermal margin is exploited in the design of thermostable liposomal vaccines that must withstand storage and transport in tropical climates without cold-chain dependence.

Membrane Fusion and pH-Sensitive Endosomal Escape Systems

The Lα→HII transition of DHPE at 92.3 °C—approximately 27 °C lower than that of DPPE [2]—enables formulations that approach the hexagonal phase at temperatures closer to the hyperthermic range (40–45 °C) when mixed with unsaturated co-lipids. This property is directly leveraged in lipid nanoparticle (LNP) systems where inverted-phase formation facilitates endosomal membrane destabilization and cytosolic nucleic acid delivery.

Stereochemically Defined Membrane Protein Reconstitution

For crystallographic and cryo-EM studies of membrane proteins that exhibit chiral lipid selectivity, the enantiopure sn-glycero-3-phosphoethanolamine (CAS 61423-61-8) at ≥99% purity provides a homogeneous lipid environment. The racemic form (CAS 54285-60-8) introduces enantiomeric heterogeneity that can broaden phase transitions and obscure specific lipid-protein contacts.

Hydrolysis-Resistant Supported Lipid Bilayers for Biosensing

Ether-linked DHPE bilayers resist alkaline and enzymatic degradation that limits the operational lifetime of ester-linked phospholipid-based sensors [3]. This chemical durability translates into extended sensor reuse cycles and compatibility with alkaline regeneration protocols that would strip ester-linked lipids from the sensor surface.

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